molecular formula C5H9NO B172602 3-Hydroxy-2,2-dimethylpropanenitrile CAS No. 19295-57-9

3-Hydroxy-2,2-dimethylpropanenitrile

Cat. No.: B172602
CAS No.: 19295-57-9
M. Wt: 99.13 g/mol
InChI Key: WWXFHHXOVMQARV-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropanenitrile is an organic compound with the molecular formula C5H9NO. It is known for its unique structure, which includes a hydroxyl group and a nitrile group attached to a central carbon atom. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Hydroxy-2,2-dimethylpropanenitrile involves the reduction of ethyl 2-cyano-2-methylpropionate. This process typically uses sodium borohydride as the reducing agent in a mixture of tetrahydrofuran and water. The reaction is carried out at room temperature for several hours, followed by the addition of hydrochloric acid to quench the reaction .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride can be used to substitute the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: 3-Oxo-2,2-dimethylpropanenitrile

    Reduction: 3-Amino-2,2-dimethylpropanenitrile

    Substitution: 3-Chloro-2,2-dimethylpropanenitrile

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-methylpropanenitrile
  • 3-Hydroxy-2,2-dimethylbutanenitrile
  • 3-Hydroxy-2,2-dimethylpentanenitrile

Uniqueness

3-Hydroxy-2,2-dimethylpropanenitrile is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

3-hydroxy-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,3-6)4-7/h7H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXFHHXOVMQARV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50543119
Record name 3-Hydroxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19295-57-9
Record name 3-Hydroxy-2,2-dimethylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50543119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2,2-dimethylpropanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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